(2-ethyl-1H-imidazol-1-yl)acetonitrile
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Overview
Description
(2-ethyl-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms. This particular compound features an imidazole ring substituted with an ethyl group and an acetonitrile group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds generally interact with their targets through nucleophilic attacks . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.
Biochemical Pathways
Imidazole compounds are known to be key components in a variety of functional molecules used in everyday applications . They are deployed in traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Pharmacokinetics
The compound’s molecular weight is 13517 , which could potentially influence its bioavailability.
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a liquid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethylimidazole with chloroacetonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the chloroacetonitrile, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-1H-imidazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Aminoimidazole derivatives.
Substitution: Various substituted imidazole compounds depending on the nucleophile used.
Scientific Research Applications
(2-ethyl-1H-imidazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole-1-acetonitrile: Similar structure but lacks the ethyl group.
2-methylimidazole: Similar imidazole ring but with a methyl group instead of an ethyl group.
1H-imidazole-4-acetonitrile: Different substitution pattern on the imidazole ring.
Uniqueness
(2-ethyl-1H-imidazol-1-yl)acetonitrile is unique due to the presence of both an ethyl group and a nitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRTXXSRTQNWAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628817 |
Source
|
Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-03-4 |
Source
|
Record name | 2-Ethyl-1H-imidazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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